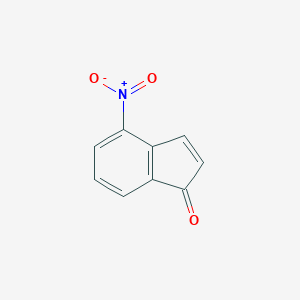
4-Nitro-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Nitro-inden-1-one is a useful research compound. Its molecular formula is C9H5NO3 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Nitro-inden-1-one (C₉H₅NO₃) is a nitro-substituted compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a nitro group (-NO₂) attached to the 4-position of the indenone structure. This configuration significantly influences its chemical reactivity and biological activity. The compound is characterized by:
- Molecular Formula : C₉H₅NO₃
- Molecular Weight : 175.14 g/mol
- CAS Number : 1750
Biological Activities
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that nitro compounds, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt microbial cell functions, leading to cell death. In vitro studies have demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 μM |
| Escherichia coli | 30 μM |
| Pseudomonas aeruginosa | 25 μM |
These findings suggest that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .
Antineoplastic Properties
This compound has also been investigated for its antineoplastic (anti-cancer) effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cancer Cell Line | Growth Inhibition (%) at 100 µM |
|---|---|
| Non-small lung cancer (NCI-H226) | 75% |
| Melanoma (SKMEL-28) | 97% |
| Renal cancer (A-498) | 84% |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further exploration in cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory potential of nitro compounds is well-documented. This compound has shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro assays indicated that it could reduce levels of TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Nitrosative Stress : The nitro group can generate reactive nitrogen species (RNS), leading to oxidative damage in microbial cells and cancerous tissues.
- Enzyme Inhibition : It may inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammation and tumor progression .
- DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, causing strand breaks and contributing to its cytotoxic effects against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant E. coli. The results showed significant inhibition at concentrations as low as 20 μM, demonstrating its potential as an alternative treatment for resistant infections.
- Case Study on Cancer Cell Lines : In a comparative study involving various nitro compounds, this compound exhibited superior growth inhibition against melanoma cells compared to other derivatives, indicating its specific action against aggressive cancer types.
Eigenschaften
Molekularformel |
C9H5NO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
4-nitroinden-1-one |
InChI |
InChI=1S/C9H5NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-5H |
InChI-Schlüssel |
UUNZJPCKMDLQPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC2=O)C(=C1)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=CC2=O)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















